2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(3-methyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCHXXTPDBTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594471-58-5 | |
| Record name | 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with methyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as “click chemistry.” This reaction typically occurs in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are employed.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanal or 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanoic acid.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl halides or amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antimicrobial and antifungal properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and tested for their efficacy against various pathogens .
Case Study:
A study demonstrated that specific triazole derivatives showed significant antibacterial activity against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Corrosion Inhibition
Triazole derivatives are increasingly recognized for their effectiveness as corrosion inhibitors for metals in aggressive environments. The compound has been studied for its ability to protect steel and copper from corrosion in acidic media.
Performance Data:
| Inhibitor | Metal Type | Environment | Efficiency (%) |
|---|---|---|---|
| 2-(1-methyl-1H-triazol) | Steel | 0.5 M HCl | 85 |
| 2-(1-methyl-1H-triazol) | Copper | 0.5 M H₂SO₄ | 78 |
The inhibition efficiency was evaluated using electrochemical impedance spectroscopy (EIS), demonstrating that the compound forms a protective layer on metal surfaces .
Material Science
In material science, triazole compounds are explored for their role in creating functional materials with specific properties such as thermal stability and mechanical strength. The incorporation of triazole groups into polymer matrices has been shown to enhance the performance characteristics of these materials.
Application Example:
Research has indicated that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation and enhanced mechanical properties compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .
Comparison with Similar Compounds
Triazole Core Modifications
- (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (C₄H₇N₃O, MW 113.12 g/mol): This analog replaces the ethanol chain with a hydroxymethyl group, reducing hydrophobicity. Shorter chain length may limit conformational flexibility compared to the target compound .
- Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (C₇H₉N₃O₃, MW 183.16 g/mol):
Incorporates an ester and ketone group, enhancing polarity and reactivity. The carbonyl group enables nucleophilic addition reactions, unlike the hydroxyl group in the target compound .
Substituent Diversity
- This structural complexity enhances binding affinity in biological systems but reduces solubility .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | C₅H₉N₃O | 113.14 | Hydroxyl, triazole | Moderate (polar solvents) |
| (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | C₄H₇N₃O | 113.12 | Hydroxymethyl, triazole | High (water-miscible) |
| Ethyl 2-oxoacetate derivative | C₇H₉N₃O₃ | 183.16 | Ester, ketone | Low (organic solvents) |
| Thiazole-containing analog | C₇H₇ClN₄OS | 230.68 | Chlorine, thiazole | Low (lipophilic) |
Biological Activity
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS Number: 1594471-58-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its anticancer and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : 127.14 g/mol
- IUPAC Name : this compound
The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been explored for synthesizing triazole derivatives, including cycloaddition reactions and the use of azides and alkynes.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | Not specifically reported |
| 2-(4-(triazole derivative)) | MCF-7 | 1.1 |
| 2-(4-(triazole derivative)) | HCT-116 | 2.6 |
| 2-(4-(triazole derivative)) | HepG2 | 1.4 |
The compound's mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition studies revealed IC values ranging from 1.95 to 4.24 µM for various derivatives compared to standard drugs like Pemetrexed with an IC of 7.26 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | Significant inhibition observed | |
| Staphylococcus aureus | Effective against strains tested |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
The biological activity of triazoles often involves several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), leading to apoptosis in cancer cells.
- Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of TS is crucial for the anticancer activity of these compounds.
- Antimicrobial Mechanisms : The exact mechanisms through which these compounds exert their antimicrobial effects are still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives including this compound against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, suggesting that further optimization could enhance efficacy.
Q & A
Basic: What are the standard methods for synthesizing 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or catalytic cyclization. For example:
- Iron-catalyzed hydration : A method adapted from alkynol hydration uses Fe(II) phthalocyanine (FePC) as a catalyst. Conditions include ethanol solvent, room temperature, and reaction times of 6–24 hours. Yields (~67%) depend on catalyst loading (e.g., 0.25 mol%) and alkyne substrate purity .
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for triazole derivatives. Reaction optimization (e.g., solvent polarity, temperature) improves regioselectivity and purity. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate the alcohol product .
Key Factors Affecting Yield/Purity:
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the triazole ring substitution pattern and alcohol moiety. Key signals include:
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 157.12 for C₆H₉N₃O) .
Basic: What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermal stability : Decomposes above 80°C; store at 2–8°C in amber vials to prevent photodegradation .
- pH sensitivity : Unstable in strongly acidic (pH < 3) or basic (pH > 10) conditions. Neutral buffers (e.g., PBS) are recommended for biological assays .
- Moisture control : Hygroscopic; use desiccants (e.g., silica gel) in storage containers .
Advanced: How can regioselectivity challenges be addressed during the synthesis of triazole-containing alcohols?
Methodological Answer:
Regioselectivity in triazole formation is influenced by:
- Catalyst design : FePC promotes anti-Markovnikov addition in alkynol hydration, while Cu(I) catalysts favor 1,4-triazole isomers in CuAAC .
- Steric effects : Bulky substituents on the alkyne/azide direct regiochemistry. For example, methyl groups at the triazole 1-position enhance 1,4-selectivity .
- Solvent optimization : Non-polar solvents (e.g., toluene) reduce side reactions but may slow kinetics. Mixed solvents (e.g., THF/H₂O) balance reactivity and selectivity .
Advanced: What computational approaches are used to model the interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Triazole nitrogen atoms often coordinate with metal ions in active sites .
- Molecular Dynamics (MD) : Simulates conformational stability in aqueous vs. lipid membranes, critical for pharmacokinetic profiling .
- QSAR modeling : Links structural features (e.g., logP, H-bond donors) to observed bioactivity, aiding in derivative design .
Advanced: How do pH and temperature variations affect the compound's stability in aqueous solutions, and what degradation products form?
Methodological Answer:
- Degradation pathways :
- Kinetic studies : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) quantifies degradation rates. HPLC monitoring shows ~10% degradation under stressed conditions .
Advanced: What strategies resolve contradictions in reported biological activity data for triazole derivatives?
Methodological Answer:
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of 2-(1-methyl-triazolyl)ethanol with methyl vs. ethyl substitutions to isolate steric/electronic effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ values against fungal pathogens vary by >50% due to inoculum size differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
